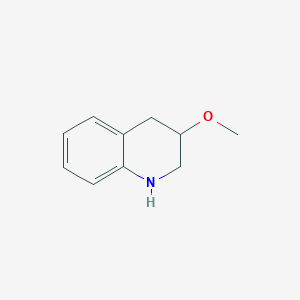

3-Methoxy-1,2,3,4-tetrahydroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDOJSRBHVZCHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 1,2,3,4 Tetrahydroquinoline and Analogues

Classical and Contemporary Approaches to Tetrahydroquinoline Ring Formation

The construction of the tetrahydroquinoline core has been a subject of extensive research, leading to the development of a range of synthetic protocols. These methods are pivotal in generating libraries of substituted tetrahydroquinolines for various applications.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a classical approach to the synthesis of heterocyclic compounds, including the tetrahydroquinoline framework. These reactions typically involve the formation of a key bond between two reactive centers within the same molecule to construct the desired ring system.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides in the presence of a dehydrating agent. organic-chemistry.orgwikipedia.orgnrochemistry.com To obtain the corresponding 1,2,3,4-tetrahydroisoquinoline, a subsequent reduction step is required. rsc.orgmdpi.com

The reaction is typically promoted by condensing agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through an intramolecular electrophilic aromatic substitution. wikipedia.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization process. nrochemistry.com

While the Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis, its direct application to the synthesis of tetrahydroquinolines requires a subsequent reduction step. There is a lack of direct examples in the scientific literature for the synthesis of 3-Methoxy-1,2,3,4-tetrahydroquinoline using this method. However, a hypothetical pathway would involve the cyclization of a suitably substituted N-(2-phenylethyl)acetamide, followed by reduction of the resulting dihydroisoquinoline intermediate.

A modified Bischler-Napieralski procedure that avoids the retro-Ritter reaction involves the conversion of the amide to an N-acyliminium intermediate using oxalyl chloride-FeCl₃. organic-chemistry.org Subsequent removal of the oxalyl group furnishes the 3,4-dihydroisoquinoline, which can then be reduced to the tetrahydroisoquinoline. organic-chemistry.org

| Reactants | Reagents and Conditions | Product | Notes |

| β-arylethylamides | P₂O₅, POCl₃, or ZnCl₂, reflux | 3,4-dihydroisoquinolines | Subsequent reduction needed for tetrahydroisoquinolines. organic-chemistry.orgnrochemistry.comrsc.org |

| N-phenethylamides | Tf₂O, 2-chloropyridine | 3,4-dihydroisoquinolines | Mild conditions and short reaction times. nih.gov |

| Phenylethanols and nitriles | Tf₂O | 3,4-dihydroisoquinolines | Proceeds via a tandem annulation. organic-chemistry.org |

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com This reaction is typically catalyzed by an acid and often requires heating. wikipedia.org The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. wikipedia.org

The classical Pictet-Spengler reaction is primarily used for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.govmdpi.com Its direct application for the synthesis of tetrahydroquinolines is not conventional due to the nature of the starting β-arylethylamine. However, variants of this reaction, sometimes referred to as "aza-Pictet-Spengler" reactions, can be envisioned for the synthesis of tetrahydroquinolines. mdpi.com These would involve the condensation of an aniline (B41778) derivative with an aldehyde to form an imine, which then undergoes an intramolecular cyclization.

For the synthesis of this compound, a hypothetical aza-Pictet-Spengler approach would involve a starting material that could generate an appropriate enamine or enol ether intermediate to facilitate the introduction of the methoxy (B1213986) group at the 3-position. No direct and specific examples of this approach for the synthesis of this compound are prominently reported in the literature.

| Starting Materials | Reagents | Product | Reference |

| β-arylethylamine, Aldehyde/Ketone | Acid catalyst, Heat | Tetrahydroisoquinoline | wikipedia.org |

| Tryptamine, Aldehyde/Ketone | Acid catalyst | Tetrahydro-β-carboline | nih.gov |

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the construction of the tetrahydroquinoline ring from two or more separate molecules. These methods are often more convergent and allow for greater diversity in the resulting products.

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines. wikipedia.orgchem-station.com It is a formal [4+2] cycloaddition reaction between an aromatic imine (acting as the aza-diene) and an electron-rich alkene (the dienophile). wikipedia.org The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. rsc.org

The mechanism of the Povarov reaction has been a subject of study, with evidence pointing towards a stepwise process rather than a concerted one. wikipedia.orgrsc.org The reaction is initiated by the acid-catalyzed formation of an iminium ion from an aniline and an aldehyde. wikipedia.org This electrophilic iminium ion then reacts with the electron-rich alkene in a stepwise manner, involving the formation of a zwitterionic or carbocationic intermediate, followed by an intramolecular Friedel-Crafts type cyclization to afford the tetrahydroquinoline ring. researchgate.net

The use of vinyl ethers as the electron-rich alkene is a key strategy for the synthesis of 3-alkoxy-substituted tetrahydroquinolines. sci-rad.comresearchgate.netresearchgate.net The reaction of an in situ generated imine with a vinyl ether leads to the formation of a 4-alkoxy-tetrahydroquinoline, which upon subsequent elimination of the alcohol and tautomerization, or a subsequent reduction step, can lead to the desired 3-alkoxy-tetrahydroquinoline.

| Aniline | Aldehyde | Alkene | Catalyst | Product | Yield (%) | Reference |

| Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 53 | sci-rad.com |

| p-Methoxyaniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 6-Methoxy-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 45 | sci-rad.com |

| Aniline | p-Methoxybenzaldehyde | Ethyl vinyl ether | AlCl₃ | 2-(4-Methoxyphenyl)-4-ethoxy-1,2,3,4-tetrahydroquinoline | 31 | sci-rad.com |

| Naphthylamine | Various aldehydes | 2,3-Dihydrofuran | InCl₃ | Fused tetrahydroquinolines | 76-88 | researchgate.net |

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.org MCRs are highly efficient and atom-economical, making them attractive for the construction of complex molecular scaffolds. nih.gov

The Povarov reaction is a prime example of a three-component reaction (aniline, aldehyde, and alkene) for the synthesis of tetrahydroquinolines. chem-station.comresearchgate.net This one-pot approach allows for the rapid generation of a diverse range of substituted tetrahydroquinolines. researchgate.netnih.gov

Other MCRs, such as the Ugi and Passerini reactions, are known for their ability to generate a wide variety of complex molecules, including heterocyclic scaffolds. nih.govresearchgate.netrug.nl While their direct application for the synthesis of the this compound core is not as established as the Povarov reaction, their versatility suggests potential for the development of novel synthetic routes towards this and related structures. For instance, a Passerini reaction could be envisioned to create a complex intermediate that, upon subsequent cyclization, could form a tetrahydroquinoline ring. Similarly, the Ugi reaction, which typically forms α-acylamino amides, could be adapted to generate precursors for tetrahydroquinoline synthesis. rsc.orgresearchgate.net

A notable example of a non-Povarov MCR for tetrahydroquinoline synthesis is a one-pot, three-component condensation reaction to form N-Mannich bases of tetrahydroquinoline. nih.gov This reaction involves formaldehyde, an amine, and a pre-existing tetrahydroquinoline scaffold to introduce further substitution on the nitrogen atom. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Construction

One-Pot Three-Component Cyclocondensation Approaches

One-pot, three-component reactions are highly valued in organic synthesis for their efficiency and atom economy. In the context of tetrahydroquinoline synthesis, these reactions typically involve the condensation of an aniline, an aldehyde, and an activated alkene. While specific examples detailing the synthesis of this compound via a one-pot, three-component reaction are not extensively documented in the provided search results, the general strategy is well-established for related structures. For instance, the Povarov reaction, a classic example of such a process, involves the reaction of an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline. The substitution pattern of the final product is determined by the substituents on the starting materials.

A general representation of a one-pot, three-component synthesis of a tetrahydroquinoline derivative is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aniline | Aldehyde | Activated Alkene | Lewis or Brønsted Acid | Tetrahydroquinoline |

The synthesis of N-Mannich bases of tetrahydroquinoline has been achieved through a one-pot, three-component condensation reaction involving tetrahydroquinoline, formaldehyde, and a secondary amine in the presence of a catalytic amount of hydrochloric acid. nih.gov This demonstrates the utility of one-pot methods for functionalizing the tetrahydroquinoline scaffold.

Aza-Michael–Michael Addition Cascades

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single operation without the isolation of intermediates. The aza-Michael–Michael addition cascade is a powerful tool for the synthesis of highly substituted tetrahydroquinolines. This reaction typically involves the reaction of a 2-aminochalcone or a related precursor with a Michael acceptor.

An efficient and highly enantioselective synthesis of 2,3,4-trisubstituted tetrahydroquinolines has been developed through an organocatalytic aza-Michael–Michael cascade reaction. nih.gov While this specific example does not detail the synthesis of a 3-methoxy derivative, the methodology is flexible and could potentially be adapted by using appropriately substituted starting materials. The reaction proceeds with excellent yields and high enantioselectivities. nih.gov

Another example involves a three-component cascade reaction of a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of DBU to afford highly substituted 1,2,3,4-tetrahydroquinolines. researchgate.net This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition. researchgate.net

Reductive Pathways to Tetrahydroquinoline Systems

Reductive pathways, primarily involving the hydrogenation of quinoline (B57606) and its derivatives, are a common and direct method for the synthesis of tetrahydroquinolines. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in many cases, controlling the regioselectivity of the reduction.

Catalytic Hydrogenation of Quinoline and Dihydroquinoline Precursors

The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives is a widely used synthetic method. Various catalysts, including those based on noble metals like platinum, palladium, and ruthenium, are effective for this transformation. For instance, the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) can be carried out using Adams' catalyst (PtO2) in acetic acid under hydrogen pressure. gatech.edu The reaction is typically zero-order with respect to the quinoline concentration and first-order with respect to hydrogen pressure. gatech.edu

The reduction of substituted quinolines, including those with methoxy groups, has also been investigated. Gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of a series of functionalized quinolines to their 1,2,3,4-tetrahydroquinoline derivatives using hydrosilanes and ethanol (B145695) as the reductant system. researchgate.net This method is notable for its chemoselectivity, leaving other functional groups intact. researchgate.net A proposed mechanism for this reduction involves the stereoselective addition of two hydrides from the hydrosilane to the C2 and C4 positions and two protons from ethanol to the C3 and nitrogen atoms. researchgate.netresearchgate.net

However, the regioselectivity of quinoline hydrogenation can be a challenge. In some cases, hydrogenation can occur on the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines. For example, the catalytic asymmetric hydrogenation of 3-methoxyquinoline (B1296862) in the presence of a Ru(η3-methallyl)2(cod)–PhTRAP catalyst in isopropanol (B130326) at 80°C selectively hydrogenated the benzene (B151609) ring, affording 3-methoxy-5,6,7,8-tetrahydroquinoline (B1624607) in 91% yield. rsc.org This highlights the importance of catalyst and solvent choice in directing the regiochemical outcome of the hydrogenation.

| Substrate | Catalyst | Reductant | Product | Yield | Reference |

| Quinoline | Adams' Catalyst (PtO₂) | H₂ | 1,2,3,4-Tetrahydroquinoline | - | gatech.edu |

| Substituted Quinolines | Au/TiO₂ | Hydrosilane/Ethanol | 1,2,3,4-Tetrahydroquinolines | Good to Excellent | researchgate.net |

| 3-Methoxyquinoline | Ru(η³-methallyl)₂(cod)–PhTRAP | H₂ | 3-Methoxy-5,6,7,8-tetrahydroquinoline | 91% | rsc.org |

Chemoselective Reduction Techniques

Chemoselective reduction techniques are crucial when the quinoline ring is substituted with other reducible functional groups. The goal is to selectively reduce the heterocyclic ring while preserving the other functionalities.

The use of rhodium-fullerene (Rh–C60) nanocatalysts has been shown to be highly effective for the chemoselective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. rsc.org This catalytic system exhibits excellent activity and selectivity for the reduction of the nitrogen-containing ring. rsc.org The interaction between rhodium and C60, leading to electron-deficient rhodium species, is believed to play a key role in this selectivity. rsc.org

Stereo- and Regioselective Synthesis of this compound

The development of methods for the stereo- and regioselective synthesis of tetrahydroquinolines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Catalysis in Tetrahydroquinoline Synthesis

Asymmetric catalysis offers a powerful approach to the synthesis of chiral tetrahydroquinolines with high enantiomeric purity. This is typically achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate or enantiomers in a racemic mixture.

While specific examples of the asymmetric synthesis of this compound were not found in the provided search results, the field of asymmetric hydrogenation of quinolines is well-developed. Chiral iridium complexes, for instance, have been successfully employed for the highly enantioselective synthesis of chiral tetrahydroquinoxaline derivatives via asymmetric hydrogenation. rsc.org Similarly, ruthenium-based catalysts have been utilized for the asymmetric hydrogenation of various quinoline derivatives.

The catalytic asymmetric hydrogenation of quinoline carbocycles has been shown to produce chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios. rsc.org Although this leads to the reduction of the wrong ring for the synthesis of the target molecule, it demonstrates the feasibility of achieving high stereocontrol in quinoline reduction. The development of a catalyst system that could effect the asymmetric hydrogenation of the heterocyclic ring of 3-methoxyquinoline would be a significant advancement.

Diastereoselective Approaches to Substituted Tetrahydroquinolines

The control of stereochemistry is crucial in the synthesis of complex molecules. Diastereoselective methods for synthesizing substituted tetrahydroquinolines aim to control the relative configuration of multiple stereocenters.

One prominent strategy involves the [4 + 2] annulation (or cycloaddition) of ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with cyanoalkenes. frontiersin.orgnih.gov This method efficiently constructs a variety of 4-aryl-substituted tetrahydroquinolines. The reaction proceeds under mild conditions and demonstrates high diastereoselectivity, typically achieving a diastereomeric ratio (dr) of greater than 20:1. frontiersin.orgnih.gov This high level of stereocontrol is a key advantage, providing a straightforward route to complex, multi-substituted tetrahydroquinoline frameworks. The reaction tolerates a broad range of functional groups on the cyanoalkene component, allowing for the synthesis of a diverse library of derivatives. frontiersin.orgnih.gov

Another approach utilizes a domino reaction involving chromium Fischer carbenes. The reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions (triflic acid) generates fused-ring tetrahydroquinolines. This sequence proceeds through an N-phenyliminium intermediate, which undergoes cyclization to yield the final products with complete cis diastereoselectivity. nih.gov

Furthermore, a multicomponent protocol has been developed that assembles polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity from simple starting materials like isocyanides, allenoates, and 2-aminochalcones. acs.org Similarly, the inverse-electron-demand aza-Diels–Alder reaction of aza-ortho-quinone methides with bifunctional acyclic olefins yields functionalized tetrahydroquinolines containing indole (B1671886) scaffolds with high diastereoselectivity (>20:1 dr). nih.gov

| Product ID | Aryl Substituent (at C2) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 3g | 4-chlorophenyl | 95 | >20:1 |

| 3j | o-tolyl | 96 | >20:1 |

| 3i | 4-ethynylphenyl | 92 | >20:1 |

| 3o | 2,4-dichlorophenyl | 91 | >20:1 |

| 3q | 2-chloro-5-fluorophenyl | 93 | >20:1 |

| 3u | thiophen-2-yl | 65 | >20:1 |

| 3t | furan-2-yl | 55 | >20:1 |

Kinetic Resolution Strategies for Enantiopure Compounds

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This strategy relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.

A highly effective method for the kinetic resolution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines involves deprotonation using a chiral base complex formed from n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine. rsc.orgrsc.org This process preferentially deprotonates one enantiomer of the racemic tetrahydroquinoline. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile. rsc.orgrsc.org This method achieves high levels of enantioselectivity, with the unreacted starting material recovered with a high enantiomeric ratio (er). rsc.orgrsc.org The selectivity factor (s), which represents the ratio of the reaction rates for the two enantiomers (k_fast/k_slow), can be significant, reaching values around 20. rsc.orgwhiterose.ac.uk

This strategy has been successfully applied to various 2-aryl-substituted tetrahydroquinolines, demonstrating its versatility. rsc.org The enantioenriched tetrahydroquinolines obtained through this kinetic resolution are valuable precursors for the synthesis of other chiral molecules. rsc.orgnih.gov For instance, the recovered, enantioenriched N-Boc-2-aryltetrahydroquinolines can be further functionalized to create 2,2-disubstituted products without significant loss of enantiopurity. rsc.orgrsc.org This approach has also been extended to the kinetic resolution of 2-substituted 1,2-dihydroquinolines, which can subsequently be reduced to provide enantioenriched tetrahydroquinolines. nih.govresearchgate.net

| Substrate | Aryl Group | Recovered Starting Material Yield (%) | Recovered Starting Material Enantiomeric Ratio (er) | Selectivity Factor (s) |

|---|---|---|---|---|

| 2a | Phenyl | 41 | 97:3 | 20 |

| 2c | 4-Methoxyphenyl | 42 | 97:3 | 20 |

| 2d | 4-Fluorophenyl | 41 | 97:3 | 20 |

| 2e | 3-Thienyl | 42 | 96:4 | 15 |

Advanced Synthetic Strategies

Organolithium Chemistry and C-H Functionalization

Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and potent nucleophiles. fishersci.frthieme-connect.delibretexts.org In the context of tetrahydroquinoline synthesis, organolithium chemistry is prominently used for deprotonation to form reactive intermediates. The treatment of N-Boc-protected 2-aryl-tetrahydroquinolines with n-butyllithium effectively generates an organolithium species by abstracting a proton from the 2-position. rsc.orgrsc.org This intermediate can then be trapped by various electrophiles to introduce new substituents, providing a route to fully substituted α-amino carbon centers. rsc.org DFT studies have been used to understand the structure of these organolithium intermediates and explain the regioselectivity of electrophilic trapping. rsc.orgrsc.org

C-H functionalization represents a highly atom-economical and efficient strategy for modifying complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov For tetrahydroquinolines, metal-catalyzed C-H functionalization has emerged as a key advanced strategy. researchgate.net For example, rhodium-catalyzed C-H bond activation allows for the synthesis of substituted isoquinolines and tetrahydroquinolines from ketoximes and alkynes. nih.gov Ruthenium-catalyzed reactions can achieve site-selective C5-alkenylation of 2-aryl tetrahydroquinoline derivatives. researchgate.net Furthermore, palladium catalysis in the presence of an S,O-ligand has been shown to enable the C6 olefination of directing-group-free tetrahydroquinolines under mild conditions. researchgate.net Iron and copper catalysts have also been employed for the C-H functionalization of N-protected and unprotected tetrahydroisoquinolines, a related class of compounds. nih.gov

Divergent Synthetic Pathways

Divergent synthesis is an efficient strategy that allows for the creation of a wide range of structurally diverse compounds from a common intermediate. This approach is valuable for building libraries of molecules for applications such as drug discovery.

One example of a divergent approach to tetrahydroquinoline analogues involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov In this process, a reductive amination is followed by an intramolecular SNAr ring closure to form the tetrahydroquinoline ring system. The versatility of this method allows for the generation of various heterocyclic products. nih.gov

More recently, a method for the divergent synthesis of functionalized tetrahydroquinolines featuring an azabicyclo[4.1.0]heptane core has been reported. nih.gov This strategy involves the dearomatization of quinolinium salts through a carbonucleophilic 1,4-addition, followed by intramolecular cyclopropanation. The resulting intermediate can then react with different nucleophiles in an α-nucleophilic addition, leading to a variety of complex, cyclopropanated tetrahydroquinoline derivatives. nih.govresearchgate.net This approach highlights how a single synthetic pathway can be modulated to produce a diverse set of complex molecular architectures. nih.gov

Eco-friendly and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves using less hazardous solvents, reducing waste, and improving energy efficiency.

For the synthesis of tetrahydroquinolines, several eco-friendly protocols have been developed. One-pot, three-component cyclocondensation reactions of aromatic amines, aldehydes, and cyclopentadiene (B3395910) have been successfully implemented in water and ionic liquids, which are considered greener solvent alternatives. researchgate.net These methods often proceed with high atom economy and produce less waste compared to traditional multi-step syntheses. researchgate.net

The use of biocatalysis, such as employing enzymes like α-chymotrypsin to catalyze the Povarov reaction for tetrahydroquinoline synthesis, offers a sustainable alternative to conventional chemical catalysts. researchgate.net Additionally, electrochemical methods provide another green approach. The electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and cyanomethyl precursor allows for the synthesis of tetrahydroquinoline derivatives under mild, room-temperature conditions. rsc.org Visible-light-promoted reactions are also gaining traction as a sustainable energy source for driving chemical transformations, including the synthesis of tetrahydroquinoline derivatives. researchgate.net These sustainable strategies often feature simpler work-up procedures and better environmental profiles, as measured by green chemistry metrics like E-factor and reaction mass efficiency. researchgate.netresearchgate.net

Chemical Transformations and Reactivity of 3 Methoxy 1,2,3,4 Tetrahydroquinoline Systems

Functionalization of the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus can be selectively modified at several positions, including the benzene (B151609) ring, the nitrogen atom, and the saturated carbon centers of the heterocyclic portion.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the tetrahydroquinoline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the secondary amino group. This nitrogen atom acts as a powerful ortho, para-director, guiding incoming electrophiles primarily to the C-5 and C-7 positions. The 3-methoxy group, being located on the saturated piperidine (B6355638) ring, does not participate in resonance with the aromatic system and exerts only a minor inductive influence.

A comprehensive study on the nitration of N-protected tetrahydroquinolines highlights the critical role of the nitrogen substituent in controlling regioselectivity. researchgate.net Depending on the protecting group and reaction conditions, nitration can be directed to different positions on the aromatic ring. For instance, N-protection can modulate the activating strength of the nitrogen and introduce steric hindrance, thereby influencing the ortho/para ratio of the products. researchgate.net

In the case of 3-Methoxy-1,2,3,4-tetrahydroquinoline, electrophilic substitution is expected to yield predominantly 5- and 7-substituted derivatives. The choice of N-protecting group is crucial for achieving high regioselectivity. researchgate.net

| N-Protecting Group | Nitrating Agent | Major Isomer(s) | Reference |

| Acetyl (Ac) | HNO₃/H₂SO₄ | 7-nitro, 5-nitro | researchgate.net |

| Trifluoroacetyl (TFA) | HNO₃/Ac₂O | 6-nitro (via rearrangement) | researchgate.net |

| Boc | Not specified | Not specified |

This table illustrates the influence of N-protecting groups on the regioselectivity of nitration for the parent tetrahydroquinoline system, principles that are applicable to the 3-methoxy derivative.

Alkylation and Acylation of the Nitrogen Atom (N-Functionalization)

The secondary amine nitrogen in the this compound core is a nucleophilic center, readily undergoing alkylation and acylation reactions. These N-functionalization methods are fundamental for synthesizing a diverse range of derivatives.

N-Alkylation can be achieved through various methods. One-pot tandem procedures involving the reduction of a quinoline (B57606) precursor followed by reductive alkylation with an aldehyde or ketone, catalyzed by arylboronic acid, provide an efficient route to N-alkyl tetrahydroquinolines. acs.org This method is notable for its operational simplicity and tolerance of various functional groups. acs.org Another powerful technique is the Buchwald-Hartwig coupling, which allows for the synthesis of N-aryl derivatives by reacting the tetrahydroquinoline with aryl halides in the presence of a palladium catalyst. nih.gov

N-Acylation is typically accomplished using standard conditions, such as the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction proceeds readily to form the corresponding N-acyl derivative.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reductive Alkylation | Aldehyde/Ketone, Hantzsch ester, Arylboronic acid catalyst, 60 °C | N-Alkyl-THQ | acs.org |

| N-Arylation | Aryl halide, Pd catalyst, Base (e.g., Cs₂CO₃) | N-Aryl-THQ | nih.gov |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine or Et₃N) | N-Acyl-THQ | N/A |

Functionalization at Saturated Carbon Centers (e.g., C-2, C-3, C-4)

Functionalization of the saturated carbon atoms within the piperidine ring offers a pathway to introduce substituents and create stereocenters.

Functionalization at C-2: The C-2 position, being alpha to the nitrogen atom, can be functionalized following deprotonation. Treatment of N-Boc-protected tetrahydroquinolines with a strong base like n-butyllithium generates a lithiated intermediate at the C-2 position. rsc.orgnih.govwhiterose.ac.uk This nucleophilic species can then be trapped with a variety of electrophiles to introduce substituents at C-2. rsc.orgnih.govwhiterose.ac.uk This method provides access to a range of 2-substituted and 2,2-disubstituted tetrahydroquinolines. nih.gov

Functionalization at C-3: The parent compound is already substituted with a methoxy (B1213986) group at the C-3 position. Further functionalization at this center is not straightforward and would likely involve more complex synthetic sequences, potentially starting with cleavage of the C-O bond.

Functionalization at C-4: The C-4 position is benzylic, making its C-H bonds more acidic and susceptible to deprotonation compared to other sp³ C-H bonds in the ring. This allows for selective functionalization at this site. Protocols have been developed for the deprotonation of N-Boc tetrahydroquinoline at the C-4 position, followed by alkylation with primary or secondary alkyl halides. chemrxiv.org Additionally, the benzylic nature of C-4 makes it a potential site for oxidative functionalization reactions, for example, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org

| Position | Method | Reagents | Electrophiles/Products | Reference |

| C-2 | Directed ortho-lithiation | 1) n-BuLi, THF, -78 °C; 2) Electrophile (E+) | Alkyl halides, aldehydes, ketones, etc. | rsc.orgnih.gov |

| C-4 | Benzylic Deprotonation | 1) t-BuLi, Additive; 2) Alkyl Halide (R-X) | Primary and secondary alkyl halides | chemrxiv.org |

| C-4 | Benzylic Oxidation | DDQ | C4-Oxo or C4-alkoxy derivatives | rsc.org |

Ring Modifications and Derivatization Reactions

Beyond substitution, the tetrahydroquinoline skeleton can undergo reactions that modify the heterocyclic ring itself, primarily through oxidation or reduction.

Oxidation Reactions Leading to Quinoline Derivatives

The oxidation of the tetrahydroquinoline core to its aromatic quinoline counterpart is a common and synthetically useful transformation. researchgate.net This oxidative aromatization can be achieved using a variety of oxidizing agents.

Manganese dioxide (MnO₂) is a frequently used reagent for this purpose, often providing high yields under relatively clean reaction conditions. nih.gov Other effective oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which operates under mild conditions, and copper-manganese (B8546573) oxide (Cu₂-MnOₓ) catalysts that use air as a green oxidant. nih.govpku.edu.cn The oxidation process is believed to proceed through a dihydroquinoline intermediate. nih.gov Depending on the reaction conditions and the specific oxidant used, over-oxidation can sometimes lead to the formation of quinoline N-oxide byproducts. pku.edu.cn

| Oxidizing Agent | Conditions | Yield | Notes | Reference |

| Manganese Dioxide (MnO₂) | Toluene, 55 °C | 72% | Optimized conditions; can be reagent-dependent. | nih.gov |

| DDQ | Acid catalysis, O₂ atmosphere | Acceptable yields | May produce elimination-oxidation byproducts. | nih.gov |

| Cu₂-MnOₓ Catalyst | DMF, 130 °C, Air | 97.2% (selectivity) | Green method; potential for N-oxide formation. | pku.edu.cn |

| Pyridine-N-oxide (PNO) | High temperature | Moderate to good | Generates volatile side products. | acs.orgnih.gov |

| Iodine/Methanol | Refluxing Methanol | High yields | Used for tetrahydro-4-quinolones to 4-methoxyquinolines. | researchgate.net |

Reduction Reactions to Dihydro Derivatives

The term "reduction to dihydro derivatives" for a tetrahydroquinoline starting material is chemically ambiguous, as the heterocyclic ring is already in a reduced state. The plausible reductive transformation involves the saturation of the benzene portion of the molecule.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgmasterorganicchemistry.com This reaction selectively reduces the carbocyclic ring, leaving the heterocyclic portion intact, thus forming a 3-methoxy-1,2,3,4,5,8-hexahydroquinoline system.

Alternatively, catalytic hydrogenation under forcing conditions (high temperature and pressure) with catalysts such as rhodium or ruthenium can lead to the complete saturation of the benzene ring, yielding octahydroquinoline derivatives. acs.org Selective reduction of just the benzene ring in the presence of the heteroaromatic system is a known synthetic challenge, often requiring specific catalytic systems. acs.org

Nucleophilic Substitution Reactions for Diverse Substituent Introduction

The 1,2,3,4-tetrahydroquinoline (B108954) framework, including its 3-methoxy substituted variant, possesses reactive sites that are amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Key sites for such reactions include the nitrogen atom of the heterocyclic ring and the benzylic C4-position.

N-Substitution Reactions: The secondary amine within the tetrahydroquinoline ring is a potent nucleophile, readily participating in reactions with various electrophiles. N-acylation is a common transformation, often achieved by reacting the tetrahydroquinoline with acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental in the synthesis of hybrid molecules where the tetrahydroquinoline moiety is linked to another pharmacologically active fragment. mdpi.com For instance, the acylation with 2-(4-isobutylphenyl)propanoyl chloride results in the corresponding amide conjugate. mdpi.com

C4-Substitution via Deprotonation-Alkylation: The benzylic C4-position of the tetrahydroquinoline ring can be functionalized through a deprotonation-capture sequence. chemrxiv.org Treatment with a strong base, such as tert-butyllithium (B1211817) (t-BuLi), in the presence of an appropriate additive like tris(3,6-dioxaheptyl)amine (TPPA), can selectively generate a carbanion at the C4-position. This nucleophilic intermediate can then be trapped by various electrophiles, such as alkyl halides, to introduce substituents at this position. This undirected deprotonation strategy provides a powerful method for accessing 4-substituted tetrahydroquinolines, which can be challenging to synthesize via other routes. chemrxiv.org This approach has been shown to be effective for a range of N-substituted tetrahydroquinoline substrates, allowing for alkylation with electrophiles like n-octyl bromide in moderate to quantitative yields. chemrxiv.org

Below is a table summarizing representative nucleophilic substitution reactions on the tetrahydroquinoline core.

| Reaction Type | Nucleophilic Site | Electrophile Example | Product Type |

| N-Acylation | N1-amine | 2-(4-isobutylphenyl)propanoyl chloride | N-Acyl Tetrahydroquinoline |

| N-Alkylation | N1-amine | Methyl Iodide | N-Alkyl Tetrahydroquinoline |

| C4-Alkylation | C4-carbanion | n-Octyl Bromide | 4-Alkyl Tetrahydroquinoline |

Utilization as Precursors in Multi-Step Synthesis

The 1,2,3,4-tetrahydroquinoline scaffold is not only a target molecule but also a crucial intermediate in the multi-step synthesis of more complex chemical structures, particularly natural products and their analogues. nih.gov Once the core ring system is assembled, its inherent reactivity can be exploited to build additional rings or introduce complex side chains.

A notable example is the formal synthesis of the alkaloid (±)-martinellic acid. nih.gov In this synthetic route, a key intermediate containing a tetrahydroquinoline core is elaborated over several steps to reach a relay structure that has previously been converted to the final natural product. This demonstrates the value of the tetrahydroquinoline unit as a robust platform for constructing intricate molecular architectures. The synthesis involves treating a complex N-substituted tetrahydroquinoline derivative with allylmagnesium bromide, which adds a new carbon chain that is subsequently transformed through a series of reactions to achieve the target structure. nih.gov Such strategies highlight how the tetrahydroquinoline framework serves as a foundational building block, enabling access to structurally diverse and biologically significant molecules.

Formation of Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules, which involves covalently linking two or more distinct pharmacophores, is a powerful approach in drug discovery to develop agents with potentially improved efficacy or novel mechanisms of action. The 1,2,3,4-tetrahydroquinoline ring is a privileged scaffold that is frequently incorporated into such hybrid designs due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net

A prominent example is the synthesis of hybrids combining 1,2,3,4-tetrahydroquinoline with ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net The synthesis is typically achieved through an N-acylation reaction, where the carboxylic acid group of ibuprofen is first converted to a more reactive acyl chloride. This activated species then reacts with the secondary amine of the tetrahydroquinoline to form a stable amide linkage. mdpi.com The resulting hybrid molecule, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, combines the structural features of both parent molecules, with the goal of creating a new chemical entity with a unique biological profile. mdpi.comresearchgate.net This approach has also been applied to create hybrids of ibuprofen with the structurally related 1,2,3,4-tetrahydroisoquinoline. researchgate.net

The concept extends to other molecular partners as well. For instance, related nitrogen-containing heterocycles have been conjugated with antimalarial drugs like primaquine (B1584692) or with N-aryl-substituted 1,2,3-triazoles to generate hybrids with potential antimalarial and antimycobacterial activities. mdpi.com These examples underscore the modularity and utility of the tetrahydroquinoline scaffold in constructing complex conjugates for therapeutic applications.

The table below illustrates examples of pharmacophores that have been conjugated with the tetrahydroquinoline or related scaffolds.

| Scaffold | Conjugated Pharmacophore | Linkage Type | Potential Application Area |

| 1,2,3,4-Tetrahydroquinoline | Ibuprofen | Amide | Anti-inflammatory |

| 1,2,3,4-Tetrahydroisoquinoline | Ibuprofen | Amide | Anti-inflammatory |

| Quinoxaline 1,4-dioxide | Primaquine | N/A | Antimalarial |

| Quinoxaline 1,4-dioxide | N-Aryl-1,2,3-triazole | N/A | Antimycobacterial |

Computational and Theoretical Studies on Methoxylated Tetrahydroquinoline Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its behavior. For substituted tetrahydroquinolines, these calculations help rationalize their chemical reactivity and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. scirp.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and compute various electronic parameters for heterocyclic systems like tetrahydroquinoline. mdpi.comresearchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com

A small energy gap suggests that a molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.orgnih.gov Conversely, a large energy gap indicates high stability and low reactivity. This analysis helps predict how a molecule like 3-Methoxy-1,2,3,4-tetrahydroquinoline might participate in chemical reactions, as the eventual charge transfer interaction within the molecule is explained by this gap. scirp.org

Table 1: Representative Frontier Orbital Energies for a Tetrahydroquinoline Scaffold Note: These values are illustrative for a heterocyclic system and calculated using DFT/B3LYP methods. Actual values for this compound would require specific calculation.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.29 |

| LUMO Energy (ELUMO) | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Global reactivity descriptors can be derived from HOMO and LUMO energies to further quantify a molecule's reactivity. researchgate.netirjweb.com

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution or charge transfer. scirp.org It is calculated as half the energy gap between the HOMO and LUMO. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.comsapub.org

Chemical Potential (μ) is related to the negative of electronegativity and describes the escaping tendency of electrons from a system. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These parameters are crucial for predicting the behavior of methoxylated tetrahydroquinolines in various chemical environments. irjweb.comsapub.org

Table 2: Calculated Global Reactivity Descriptors Note: These values are derived from the representative energies in Table 1 and serve as an example for a tetrahydroquinoline-type molecule.

| Reactivity Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms of a molecule. researchgate.net This technique provides a more stable and chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. researchgate.netuni-muenchen.de By determining the natural atomic charges, NPA helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the this compound structure. This information is invaluable for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions. Furthermore, NPA can elucidate donor-acceptor interactions between orbitals, providing a deeper understanding of the molecule's internal electronic stabilization.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a broader context, such as in solution or interacting with biological macromolecules. rsc.org For methoxylated tetrahydroquinoline scaffolds, molecular modeling is often employed to predict how these molecules might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com

Techniques like molecular docking can predict the preferred orientation of a molecule when it binds to a target, while molecular dynamics (MD) simulations can model the movement and conformational changes of the molecule and its target over time. nih.govmdpi.com These simulations provide a dynamic view of the intermolecular interactions, stability of the complex, and the thermodynamic properties of binding. Such studies are fundamental in fields like drug discovery, where understanding the interaction between a small molecule and a protein is essential. nih.gov

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methoxylated tetrahydroquinolines, docking is employed to forecast how these ligands will interact with the binding site of a biological target, such as an enzyme or receptor. This method calculates the binding affinity, or strength of the interaction, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). unesp.br

Research on various tetrahydroquinoline derivatives has demonstrated the utility of molecular docking in identifying key molecular interactions. For instance, studies on tetrahydroquinoline-isoxazole hybrids have shown that the methoxy (B1213986) substituents can form crucial hydrogen bonds with amino acid residues like Trp279 in the active site of acetylcholinesterase (AChE). mdpi.com Furthermore, π-stacking interactions between the aromatic rings of the tetrahydroquinoline core and aromatic residues within the receptor's binding pocket (such as Trp84, Phe330, and Tyr334) are frequently observed and are critical for stabilizing the ligand-receptor complex. mdpi.com

Docking studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have also highlighted strong binding interactions within the mTOR active site. mdpi.comresearchgate.net These computational predictions often correlate well with experimental results, helping to explain the observed biological activity and guiding the synthesis of more potent analogs. unesp.brmdpi.com For example, a molecular docking analysis of certain tetrahydroquinoline derivatives against the Epidermal Growth Factor Receptor (EGFR) revealed a strong binding affinity, which was consistent with their experimental anti-cancer activity. unesp.br

Table 1: Representative Molecular Docking Results for Methoxylated Tetrahydroquinoline Analogs

| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Primary Interactions Noted |

|---|---|---|---|---|

| Tetrahydroquinoline-isoxazole hybrid (with methoxy group) | Acetylcholinesterase (AChE) | Trp84, Trp279, Phe330, Tyr334 | -9.5 to -11.2 | π-stacking, Hydrogen bonds |

| Morpholine-substituted Tetrahydroquinoline | mTOR | TYR2225, VAL2240 | -10.8 | Hydrogen bonds |

| Tetrahydroquinoline-pyrazole hybrid | Epidermal Growth Factor Receptor (EGFR) | Not specified | -10.1 | High binding affinity |

| 3-Methoxy Flavone Derivative | Estrogen Receptor Alpha (ER-α) | Not specified | -10.14 | High binding affinity |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand and the stability of the protein-ligand complex once formed. researchgate.net

For methoxylated tetrahydroquinoline scaffolds, MD simulations are used to validate the binding poses predicted by docking. researchgate.net By running simulations for extended periods (e.g., 100 nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. mdpi.comresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the system. A stable RMSD over the simulation time suggests a stable binding complex. researchgate.net

MD simulations also provide insights into the binding dynamics, revealing subtle conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov These simulations can confirm the persistence of important interactions, like hydrogen bonds and hydrophobic contacts, identified in docking studies. researchgate.net Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com In some studies, the decomposition of this binding free energy has helped to identify the specific amino acid residues that contribute most significantly to the binding of tetrahydroquinoline derivatives. mdpi.com

Table 2: Parameters Assessed in MD Simulations of Tetrahydroquinoline-Receptor Complexes

| Parameter | Purpose | Typical Observation for Stable Complex |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, assessing structural stability. | Low, stable fluctuations around an equilibrium value. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues to identify flexible regions of the protein. | Lower fluctuations in the binding site upon ligand binding. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding for a more accurate affinity prediction. | Favorable (negative) binding energy. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy of key hydrogen bonds throughout the simulation. |

In Silico Predictions of Molecular Properties and Reactivity Profiles

Beyond studying ligand-receptor interactions, computational tools are widely used to predict the intrinsic molecular properties and reactivity of compounds like this compound. These in silico predictions are vital for assessing a molecule's potential as a drug candidate, a process often referred to as evaluating its "drug-likeness." mdpi.com

One of the most common frameworks for this assessment is Lipinski's "rule of five," which outlines physicochemical properties common among orally active drugs. japsonline.com Software platforms like SwissADME are frequently used to calculate these properties, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. unesp.brmdpi.com For novel tetrahydroquinoline derivatives, these tools can quickly filter out compounds that are unlikely to have favorable pharmacokinetic profiles. mdpi.com

In addition to drug-likeness, these programs can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.commdpi.com This includes predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. Reactivity profiles can also be assessed, identifying potentially toxic or reactive functional groups within the molecule. By analyzing the chemical structure, tools like OSIRIS can identify fragments associated with toxicity risks, providing an early warning for potential safety issues. mdpi.com These comprehensive in silico analyses allow chemists to prioritize the synthesis of compounds with the highest probability of success as therapeutic agents.

Table 3: Predicted Molecular Properties for a Representative Methoxylated Tetrahydroquinoline

| Property | Parameter | Typical Predicted Value | Significance (Lipinski's Rule) |

|---|---|---|---|

| Molecular Weight | MW | < 500 g/mol | Good absorption/permeation |

| Lipophilicity | logP | < 5 | Balance between solubility and permeability |

| Hydrogen Bond Donors | HBD | ≤ 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | HBA | ≤ 10 | Good membrane permeability |

| Bioavailability Score | - | Calculated based on multiple parameters | Overall potential as an oral drug |

Applications in Chemical Synthesis and Advanced Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of chiral auxiliaries and ligands is fundamental to the advancement of asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds. While the use of the specific 3-Methoxy-1,2,3,4-tetrahydroquinoline molecule as a chiral auxiliary or ligand in asymmetric catalysis is not extensively documented in current literature, the broader class of tetrahydroquinoline and, more prominently, tetrahydroisoquinoline derivatives has been investigated for such applications. whiterose.ac.ukmdpi.comresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the tetrahydroquinoline framework, particularly when substituted, presents an opportunity for its development as a chiral auxiliary. However, the synthesis of enantiomerically pure substituted tetrahydroquinolines is a prerequisite for their use in this context. Asymmetric synthesis of tetrahydroquinolines can be achieved through various methods, including the catalytic asymmetric transfer hydrogenation of quinolines promoted by chiral phosphoric acids. nih.gov

In the realm of asymmetric catalysis, chiral ligands play a pivotal role in creating a chiral environment around a metal center, thereby inducing enantioselectivity in a catalyzed reaction. While specific examples involving this compound are scarce, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. nih.gov This suggests that with appropriate functionalization, the this compound scaffold could also be elaborated into effective chiral ligands. The nitrogen atom of the tetrahydroquinoline ring and potential additional donor atoms introduced through substitution can serve as coordination sites for transition metals.

Intermediates for the Synthesis of Complex Organic Molecules

The tetrahydroquinoline core is a prevalent structural motif in a multitude of natural products and medicinally important compounds. mdpi.comnih.gov Consequently, substituted tetrahydroquinolines, including the 3-methoxy derivative, are valuable intermediates in the synthesis of these complex molecules.

One of the prominent methods for synthesizing the tetrahydroquinoline skeleton is the Povarov reaction, a formal [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an alkene. nih.govresearchgate.netresearchgate.net The use of 3-methoxyaniline in a Povarov-type reaction would directly lead to the formation of a 3-methoxy-substituted tetrahydroquinoline core. This approach offers a convergent and efficient route to highly functionalized tetrahydroquinolines that can be further elaborated into more complex targets.

For instance, the antiviral antibiotic Virantmycin contains a substituted tetrahydroquinoline moiety, highlighting the importance of this scaffold in bioactive natural products. satoshi-omura.infokitasato-u.ac.jpnih.gov While the synthesis of Virantmycin itself may not directly involve this compound as an intermediate, the general synthetic strategies developed for such molecules underscore the value of substituted tetrahydroquinolines as key building blocks. The synthesis of analogues of Virantmycin often relies on the construction of the tetrahydroquinoline core at a key step in the synthetic sequence. adelaide.edu.au

Furthermore, the tetrahydroquinoline framework is a central component of various alkaloids. frontiersin.org The biosynthesis of many complex alkaloids often proceeds through intermediates containing a tetrahydroisoquinoline or a related heterocyclic system. mdpi.com Synthetic strategies targeting these natural products often mimic these biosynthetic pathways, employing substituted tetrahydroquinolines as key precursors.

Exploration in Redox Chemistry and Radical Scavenging (Antioxidant Properties)

The tetrahydroquinoline scaffold has been a subject of interest in the field of redox chemistry, particularly concerning its antioxidant and radical scavenging properties. The presence of the nitrogen atom within the heterocyclic ring, along with substituents on the aromatic ring, significantly influences these properties.

The antioxidant activity of tetrahydroquinoline derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group or from a substituent on the aromatic ring to a free radical, thereby neutralizing it. The resulting radical is stabilized by resonance within the aromatic system. The presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring is expected to enhance the radical scavenging capacity. nih.gov This is because the methoxy group can donate electron density to the aromatic ring, stabilizing the radical cation formed after electron donation, or the radical formed after hydrogen atom donation.

A study on the free-radical scavenging capacity of new 2,4-substituted tetrahydroquinolines prepared via a BiCl₃-catalyzed three-component Povarov reaction demonstrated that several of these compounds exhibited prominent anti-radical capacity. Notably, the N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide was found to be approximately 2.2-fold more potent than the well-known antioxidant, vitamin E (α-tocopherol). nih.gov Although this example features a 6-methoxy substituent, it strongly suggests that a methoxy group significantly enhances the antioxidant properties of the tetrahydroquinoline core.

The mechanism of radical scavenging by methoxy-substituted phenols involves the formation of a phenoxyl radical, and a similar mechanism can be envisioned for methoxy-substituted tetrahydroquinolines. researchgate.net The position of the methoxy group influences the stability of the resulting radical and thus the antioxidant activity. While specific studies on the 3-methoxy isomer are limited, it is plausible that it would also exhibit enhanced antioxidant properties compared to the unsubstituted tetrahydroquinoline.

Below is a table comparing the antioxidant activity of various substituted tetrahydroquinoline derivatives from a study on their free-radical scavenging capacity.

| Compound | Substitution Pattern | Antioxidant Activity (Relative to Vitamin E) |

|---|---|---|

| THQ-1 | Unsubstituted | - |

| THQ-2 | 6-Hydroxy | Higher |

| THQ-3 | 6-Methoxy | Significantly Higher |

| THQ-4 | N-[2-(α-furanyl)-6-methoxy-4-yl] acetamide | ~2.2x Higher nih.gov |

Potential in Functional Materials Development (e.g., Dyes, if applicable)

The unique electronic properties of the tetrahydroquinoline scaffold make it an attractive component for the development of functional organic materials, particularly in the area of organic dyes for applications such as dye-sensitized solar cells (DSSCs). In the design of DSSC dyes, a common architecture is the donor-π-acceptor (D-π-A) system, where the tetrahydroquinoline moiety can act as a potent electron donor.

Several novel organic dyes incorporating a substituted tetrahydroquinoline as the electron-donating unit have been synthesized and investigated for their performance in DSSCs. acs.orgresearchgate.net In these systems, the tetrahydroquinoline donor is connected to an electron-accepting group (like cyanoacrylic acid) through a π-conjugated spacer. The efficiency of the dye is influenced by its absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to inject electrons into the semiconductor material of the solar cell.

The substitution pattern on the tetrahydroquinoline ring plays a crucial role in tuning these electronic properties. An electron-donating substituent like a methoxy group is expected to raise the HOMO energy level of the dye. nih.gov The position of this substituent is critical. A methoxy group at the 3-position would have a different electronic influence compared to substitutions at other positions on the aromatic ring due to the intricacies of resonance and inductive effects. While specific studies on 3-methoxy-tetrahydroquinoline-based dyes are not prevalent, the general principles of dye design suggest that this substitution could be a viable strategy for modulating the photophysical and electrochemical properties of the resulting dye.

The development of such functional materials often involves computational studies to predict the electronic properties of the designed molecules before their synthesis. Density Functional Theory (DFT) calculations can provide insights into the HOMO-LUMO gap, absorption spectra, and electron distribution in the excited state, guiding the rational design of new and more efficient dyes. researchgate.net

Coordination Chemistry with Transition Metals

The tetrahydroquinoline framework possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination to transition metal centers. The coordination chemistry of the parent tetrahydroquinoline and its substituted derivatives is an area of interest for the development of new catalysts and materials.

While the coordination chemistry of tetrahydroisoquinolines with transition metals has been more extensively studied, researchgate.net the principles can be extended to tetrahydroquinolines. The nitrogen atom of the tetrahydroquinoline ring can act as a Lewis base, donating its lone pair to a metal ion to form a coordinate covalent bond. The resulting metal complexes can exhibit a variety of geometries and coordination numbers depending on the metal, the other ligands present, and the steric and electronic properties of the tetrahydroquinoline ligand. nih.govnih.gov

Although specific studies on the coordination complexes of this compound are not widely reported, the broader field of quinoline-based metal complexes is an active area of research with applications in catalysis and materials science. dntb.gov.ua The development of new ligands based on the this compound scaffold could lead to novel transition metal complexes with interesting structural and reactive properties.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of tetrahydroquinolines exist, the development of novel and more efficient synthetic routes for 3-Methoxy-1,2,3,4-tetrahydroquinoline remains a key area of future research. Current strategies often involve multi-step processes, and the focus is shifting towards domino reactions, which allow for the construction of complex molecules in a single operation, thereby improving atom economy and reducing waste. nih.gov Metal-promoted processes, including those utilizing gold, iridium, and silver catalysts, are also being explored to achieve highly efficient and regioselective hydrogenations of quinoline (B57606) precursors. organic-chemistry.org

Future synthetic strategies are expected to focus on:

Catalytic Asymmetric Hydrogenation: Developing chiral catalysts to produce enantiomerically pure this compound, which is crucial for its potential applications in medicinal chemistry. organic-chemistry.org

Domino Reactions: Designing novel cascade reactions that combine multiple bond-forming events in a single pot to streamline the synthesis. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Green Chemistry Approaches: Employing environmentally benign solvents and catalysts to reduce the environmental impact of the synthesis. organic-chemistry.org

| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity | Chiral Iridium or Ruthenium complexes |

| Domino Reactions | Increased efficiency, atom economy | Acid or metal catalysts |

| Flow Chemistry | Improved control, safety, scalability | N/A |

| Green Chemistry | Reduced environmental impact | Water, organocatalysts |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To optimize synthetic routes and gain deeper insights into reaction mechanisms, advanced spectroscopic and imaging techniques are becoming indispensable. Real-time monitoring of the synthesis of this compound can provide valuable data on reaction kinetics, intermediate formation, and the influence of various parameters. magritek.com

Emerging techniques that are expected to be applied include:

Operando Spectroscopy: Techniques like in-situ Infrared (IR) spectroscopy and X-ray Absorption Spectroscopy (XAS) can provide information about the catalyst and reacting species under actual reaction conditions. numberanalytics.com

Process Analytical Technology (PAT): The integration of tools such as Nuclear Magnetic Resonance (NMR), UV/Vis, and Raman spectroscopy directly into the reaction setup allows for continuous monitoring and control. nih.gov

Hyphenated Chromatographic-Spectroscopic Methods: Combining the separation power of chromatography with the identification capabilities of spectroscopy can help in the detailed analysis of complex reaction mixtures. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of new molecules. For this compound, these computational tools can be used to predict its properties, design novel derivatives with enhanced activities, and even propose efficient synthetic pathways. nih.govnih.gov

Future applications in this area include:

De Novo Drug Design: Using generative models to design novel this compound analogs with desired biological activities. youtube.com

Retrosynthesis Prediction: Employing AI algorithms to identify the most efficient and practical synthetic routes to target molecules. nih.gov

Reaction Optimization: Utilizing machine learning to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. numberanalytics.com

Virtual Screening: Screening large virtual libraries of this compound derivatives against biological targets to identify promising candidates for further investigation. researchgate.net

| AI/ML Application | Objective | Potential Impact |

| De Novo Design | Generate novel analogs with desired properties | Accelerate the discovery of new drug candidates |

| Retrosynthesis Prediction | Propose efficient synthetic routes | Reduce the time and cost of synthesis |

| Reaction Optimization | Identify optimal reaction conditions | Improve reaction yields and sustainability |

| Virtual Screening | Identify promising candidates from large libraries | Focus experimental efforts on high-potential compounds |

Mechanistic Studies of Unprecedented Chemical Transformations

A deeper understanding of the reactivity of the this compound scaffold can lead to the discovery of unprecedented chemical transformations. Mechanistic studies will be crucial to unravel the pathways of these new reactions and to control their outcomes. For instance, the reactions of tetrazolyl-substituted tetrahydroisoquinolines with activated alkynes have been shown to proceed through several pathways, leading to the formation of diverse products. mdpi.com Similar investigations into the reactivity of this compound could unveil novel chemical behaviors.

Future research will likely focus on:

Computational Mechanistic Studies: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states.

Kinetics and Isotope Effect Studies: Experimentally determining reaction rates and the effects of isotopic labeling to elucidate reaction mechanisms.

Trapping of Intermediates: Designing experiments to isolate or detect transient intermediates to gain direct evidence for proposed mechanisms.

Exploration of New Chemical Space through Diversification Strategies

To fully explore the potential of this compound, diversification of its core structure is essential. This involves the introduction of a wide range of substituents and the fusion of other ring systems to create a library of analogs with diverse properties. researchgate.netnih.gov Such strategies are crucial for mapping the structure-activity relationships (SAR) and identifying compounds with optimized biological profiles. rsc.org

Future diversification strategies will likely include:

Multicomponent Reactions: Utilizing reactions that combine three or more starting materials in a single step to rapidly generate a diverse range of complex molecules. rsc.org

Late-Stage Functionalization: Developing methods to introduce functional groups into the this compound scaffold at a late stage of the synthesis, allowing for the rapid creation of analogs.

Scaffold Hopping: Replacing the tetrahydroquinoline core with other bioisosteric scaffolds to explore new regions of chemical space while retaining key biological activities. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in various fields of chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives?

- Answer : Common methods include intramolecular cyclization of substituted aromatic amines with epichlorohydrin derivatives (e.g., N-(3-chloro-2-hydroxypropyl) intermediates) . Electrophilic attack at the ortho-position of aryl moieties facilitates cyclization. For methoxy-substituted derivatives, regioselectivity is controlled by the position of substituents and reaction conditions (e.g., temperature, solvent). Characterization via -NMR and IR spectroscopy is critical to confirm ring closure and substituent placement .

Q. How are tetrahydroquinoline derivatives characterized to verify structural integrity?

- Answer : Multimodal analysis is required:

- NMR : - and -NMR identify substituent positions and ring saturation (e.g., distinguishing between 6-methoxy vs. 7-methoxy isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, with values indicating polarity shifts post-functionalization .

Advanced Research Questions

Q. What challenges arise in synthesizing bifunctional tetrahydroquinoline derivatives, and how can they be addressed?

- Answer : Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)) face competing cyclization pathways and steric hindrance. Strategies include:

- Precursor Design : Using N,N'-di(3-chloro-2-hydroxypropyl) precursors to guide dual cyclization .

- Catalysis : Transition-metal catalysts (e.g., Mn, Fe) improve regioselectivity in reductive hydrogenation steps .

- Solvent Optimization : Green solvents like triethyl methanetricarboxylate reduce toxicity while maintaining yield (~95% recovery) .

Q. How do methoxy and halogen substituents influence the biological activity of tetrahydroquinoline derivatives?

- Answer : Substituent position and electronic effects modulate activity:

- Methoxy Groups : Electron-donating methoxy groups at the 6- or 7-position enhance pharmacological activity (e.g., receptor binding) but may reduce solubility .

- Halogens : Bromo or fluoro substituents (e.g., 6-bromo-7-methoxy derivatives) increase lipophilicity and bioavailability, as seen in fluorinated intermediates for antibiotics .

- Comparative Studies : Structure-activity relationship (SAR) studies using analogues (e.g., 6-fluoro vs. 6-chloro derivatives) reveal potency trends via IC assays .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies for tetrahydroquinoline synthesis?

- Answer : Discrepancies in catalyst performance (e.g., Co vs. Fe) require:

- Control Experiments : Replicating conditions (temperature, solvent purity) to isolate catalyst effects .

- Kinetic Profiling : Time-resolved studies identify rate-limiting steps (e.g., hydrogenation vs. cyclization) .

- Computational Modeling : DFT calculations predict transition states and regioselectivity, aligning with experimental yields (e.g., 77% for 6-methoxy vs. 62% for 6-chloro derivatives) .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Answer : Key parameters include:

- Temperature : 215–220°C for cyclization in triethyl methanetricarboxylate .

- Catalyst Loading : 5–10 mol% Fe or Mn catalysts for reductive steps, balancing cost and efficiency .

- Workup : Column chromatography (silica gel, ethyl acetate/hexane) purifies products, with TLC monitoring .

Q. What analytical techniques are critical for detecting intermediates in tetrahydroquinoline synthesis?

- Answer :

- In Situ Spectroscopy : ReactIR tracks transient intermediates (e.g., epoxypropyl amines) .

- GC-MS : Identifies volatile byproducts (e.g., unreacted epichlorohydrin) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Research Gaps & Future Directions

Q. What are underexplored applications of this compound in non-pharmaceutical contexts?

- Answer : Potential uses include:

- Materials Science : As corrosion inhibitors or dye components due to electron-rich aromatic systems .

- Catalysis : As ligands in asymmetric catalysis, leveraging the tetrahydroquinoline scaffold’s chirality .